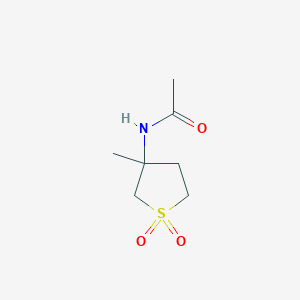
N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a sulfone group and an acetamide moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves the reaction of 3-methyl-1,1-dioxidotetrahydrothiophene with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can undergo further oxidation under specific conditions.
Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly as a potassium channel activator.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects primarily through the activation of G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels play a crucial role in regulating cellular excitability and are involved in various physiological processes. The activation of GIRK channels by N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide leads to hyperpolarization of the cell membrane, thereby modulating cellular activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- 2-(4-chlorophenoxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
Uniqueness
N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to its specific structural features, such as the presence of both a sulfone group and an acetamide moiety. These features contribute to its distinct chemical properties and biological activities, setting it apart from similar compounds .
Eigenschaften
Molekularformel |
C7H13NO3S |
|---|---|
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C7H13NO3S/c1-6(9)8-7(2)3-4-12(10,11)5-7/h3-5H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
BWSCVFVKCHAXQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1(CCS(=O)(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12119654.png)

![1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12119666.png)

![1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-[3-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B12119674.png)

![3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid](/img/structure/B12119691.png)

![4-Methyl-5-pentylindolo[2,3-b]quinoxaline](/img/structure/B12119701.png)
![2-Sulfanylidene-4a,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one](/img/structure/B12119709.png)

![butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12119715.png)
